N-(3,4-dimethoxybenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine
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Overview
Description
N-(3,4-dimethoxybenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine is a complex organic compound characterized by the presence of multiple functional groups, including methoxy, furan, and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form the benzyl intermediate.
Furan Ring Introduction: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Final Amine Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the furan ring.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxybenzyl)-3-(furan-2-yl)-3-phenylpropan-1-amine: Similar structure but lacks the methoxy group on the phenyl ring.
N-(3,4-dimethoxybenzyl)-3-(2-methoxyphenyl)propan-1-amine: Similar structure but lacks the furan ring.
Uniqueness
N-(3,4-dimethoxybenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine is unique due to the presence of both the furan ring and the methoxy-substituted phenyl ring. This combination of functional groups imparts distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C23H27NO4 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C23H27NO4/c1-25-20-8-5-4-7-18(20)19(21-9-6-14-28-21)12-13-24-16-17-10-11-22(26-2)23(15-17)27-3/h4-11,14-15,19,24H,12-13,16H2,1-3H3 |
InChI Key |
MTIYDNHALWUKGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC(C2=CC=CC=C2OC)C3=CC=CO3)OC |
Origin of Product |
United States |
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